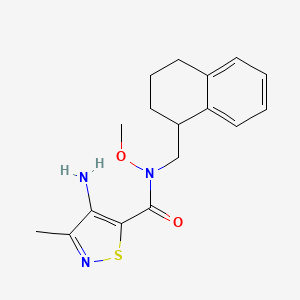![molecular formula C20H25N3O2 B7439269 6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane](/img/structure/B7439269.png)
6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane, also known as DMHP, is a psychoactive compound that belongs to the class of synthetic cannabinoids. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. DMHP has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various medical conditions.
Mécanisme D'action
6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane binds to the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabis. It produces a similar effect to THC, the main psychoactive component of cannabis, but with greater potency. This compound has been shown to have a high affinity for the CB1 receptor, making it a potent agonist.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to produce analgesia, reduce inflammation, and protect against neurodegenerative diseases. This compound has also been shown to produce sedation and hypothermia in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a useful tool for studying the effects of CB1 receptor activation. This compound also has a long half-life, which allows for prolonged effects in animal models. However, this compound has some limitations, including its high potency and potential for toxicity at high doses.
Orientations Futures
There are several future directions for research on 6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane. One area of interest is the potential therapeutic applications of this compound in the treatment of various medical conditions. Another area of interest is the development of novel synthetic cannabinoids with improved therapeutic profiles. Finally, there is a need for further research into the potential toxic effects of this compound, particularly at high doses.
Méthodes De Synthèse
6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 3-methylpyrazine-2-carboxylic acid with 1,2-diaminocyclohexane to form the corresponding amide. The amide is then subjected to a series of reactions, including cyclization and methylation, to yield this compound.
Applications De Recherche Scientifique
6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various preclinical models. This compound has also been investigated for its potential use in the treatment of addiction, anxiety, and depression.
Propriétés
IUPAC Name |
6,6-dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-17(22-10-9-21-15)11-23-14-19(12-20(13-19,24-2)25-3)18(23)16-7-5-4-6-8-16/h4-10,18H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQFMFOHICMFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1CN2CC3(C2C4=CC=CC=C4)CC(C3)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-difluorophenyl)-N-[[4-(1,3-dioxolan-2-yl)-2,5-dimethylphenyl]methyl]methanamine](/img/structure/B7439200.png)
![2-amino-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439212.png)
![1-amino-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7439219.png)

![(7-Methoxypyrazolo[1,5-a]pyridin-3-yl)-[3-(oxetan-3-ylamino)azetidin-1-yl]methanone](/img/structure/B7439231.png)
![N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide](/img/structure/B7439237.png)
![(2R,3S)-2-amino-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)-3-phenylmethoxybutan-1-one](/img/structure/B7439252.png)
![N-[2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]-7-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439262.png)
![4-[3-(7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-1H-imidazol-2-one](/img/structure/B7439280.png)

![9-[(4-methoxy-1H-indol-3-yl)sulfonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7439288.png)
![(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[phenyl(2H-tetrazol-5-yl)methyl]acetamide](/img/structure/B7439293.png)
![N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439294.png)
![2-[(4-ethyl-6-methylpyrimidin-2-yl)amino]-1-(1H-imidazol-5-yl)ethanol](/img/structure/B7439295.png)